

Biological Activity of 2-Bromo-5-chloroisonicotinic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-5-chloroisonicotinic acid

Cat. No.: B1288935

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Introduction

2-Bromo-5-chloroisonicotinic acid is a halogenated pyridine carboxylic acid that serves as a versatile scaffold in medicinal chemistry. Its derivatives are of significant interest for the development of novel therapeutic agents due to the electronic and lipophilic properties imparted by the bromine and chlorine substituents. While direct experimental data on the biological activities of compounds derived specifically from **2-Bromo-5-chloroisonicotinic acid** is limited in publicly available literature, this guide provides a comparative analysis of structurally related compounds. The data presented for amides and esters of other halogenated nicotinic and isonicotinic acids can serve as a valuable predictive resource for researchers exploring the potential of **2-Bromo-5-chloroisonicotinic acid** derivatives in drug discovery.

Anticancer Activity of Structurally Related Amide Derivatives

The introduction of an amide linkage is a common strategy in medicinal chemistry to generate molecules with diverse pharmacological activities. For halogenated nicotinic acid derivatives, N-aryl amides have been investigated for their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of a series of novel 1,2,4-triazole-pyridine hybrid derivatives against the murine melanoma (B16F10) cell line. These compounds, while not

direct derivatives of **2-Bromo-5-chloroisonicotinic acid**, share a core pyridine structure and demonstrate the potential of this class of compounds.

Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole-Pyridine Derivatives against B16F10 Murine Melanoma Cells[1]

Compound ID	Substitution	IC ₅₀ (μM)
TP1	H	61.11
TP2	4-Cl	52.14
TP3	4-Br	49.12
TP4	4-F	55.18
TP5	4-NO ₂	45.15
TP6	2,4-di-Cl	41.12
TP7	3,4,5-tri-OCH ₃	58.17

IC₅₀: The concentration of the compound that inhibits cell growth by 50%.

The data suggests that substitutions on the phenyl ring of the pyridine derivatives influence their anticancer activity, with the 2,4-dichloro substituted compound (TP6) showing the highest potency in this series.[1]

Antimicrobial Activity of Structurally Related Compounds

Halogenated heterocyclic compounds are well-known for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for derivatives of **2-Bromo-5-chloroisonicotinic acid** are not readily available, data from other halogenated nicotinamide and quinone derivatives can provide insights into their potential antimicrobial spectrum.

Table 2: Minimum Inhibitory Concentration (MIC) of Phenylamino-Substituted 1,4-Benzoquinones[2]

Compound ID	Substituent on Phenylamino Group	<i>P. aeruginosa</i> (µg/mL)	MRSA (µg/mL)
19a	4-OCH ₃	>128	>128
19b	4-CH ₃	>128	>128
19c	H	128	>128
19d	4-F	64	>128
19e	4-Cl	32	128
19f	4-Br	16	64
19g	4-I	16	64
19h	4-NH ₂	>128	>128
Bromoquinone	-	32	128
Ciprofloxacin	Standard Antibiotic	1	0.5

MIC: The lowest concentration of a compound that inhibits the visible growth of a microorganism.

The results indicate that electron-withdrawing groups, particularly halogens, on the phenylamino ring of 1,4-benzoquinones enhance their activity against *Pseudomonas aeruginosa* and methicillin-resistant *Staphylococcus aureus* (MRSA).[\[2\]](#)

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay[\[1\]](#)

- **Cell Seeding:** Cancer cells (e.g., B16F10) are seeded in 96-well plates at a density of 1×10^4 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.

- **MTT Addition:** After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 μ L of DMSO.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

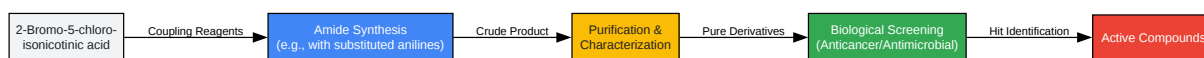
Antimicrobial Activity: Broth Microdilution Method for MIC Determination

- **Preparation of Inoculum:** Bacterial strains are cultured in an appropriate broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Serial Dilution of Compounds:** The test compounds are serially diluted in a 96-well microtiter plate with the appropriate broth medium to obtain a range of concentrations.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and initial screening of amide derivatives from **2-Bromo-5-chloroisonicotinic acid**.

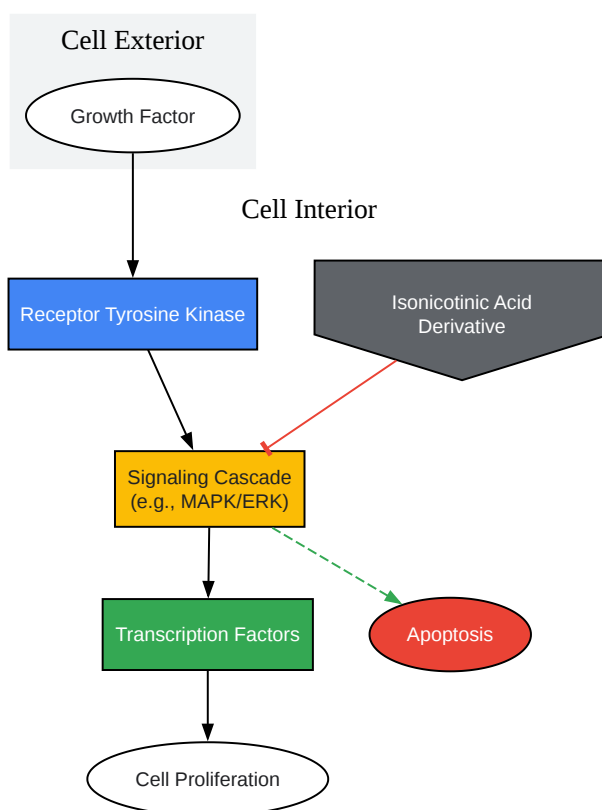


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Caption: General workflow for synthesis and screening of **2-Bromo-5-chloroisonicotinic acid** amides.

Generalized Signaling Pathway for Anticancer Activity

Based on the mechanisms of action of other pyridine-based anticancer agents, a plausible (though hypothetical) signaling pathway leading to apoptosis is depicted below.



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Caption: Hypothetical inhibition of a pro-survival signaling pathway by an isonicotinic acid derivative.

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References

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- 2. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
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